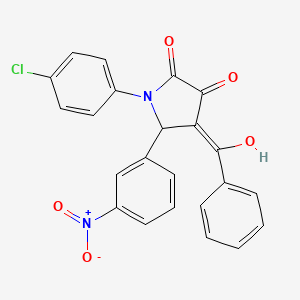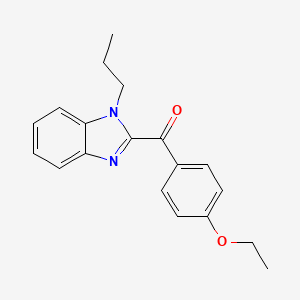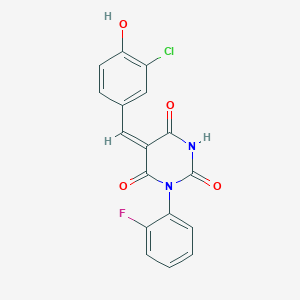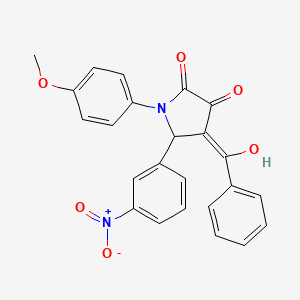![molecular formula C22H26N4O B3917883 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide](/img/structure/B3917883.png)
3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide
Descripción general
Descripción
3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythms, cell cycle progression, and DNA damage response.
Mecanismo De Acción
The mechanism of action of 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide involves the inhibition of protein kinase CK1δ. This kinase is involved in the regulation of various cellular processes such as circadian rhythms, cell cycle progression, and DNA damage response. By inhibiting this kinase, 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide can regulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It also regulates circadian rhythms by stabilizing the PER2 protein, which is involved in the circadian clock. Additionally, it reduces oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide in lab experiments is its specificity for protein kinase CK1δ. This allows researchers to study the specific effects of inhibiting this kinase without affecting other cellular processes. However, one limitation is that this compound may have off-target effects on other kinases, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide. One direction is to study its potential in the treatment of viral infections such as HIV and hepatitis C. Another direction is to study its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the off-target effects of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by regulating the circadian rhythms and reducing oxidative stress. Additionally, it has been studied for its potential in the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
3-[3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]indol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-22(27)10-13-26-16-18(19-7-1-2-9-21(19)26)15-25-12-4-3-8-20(25)17-6-5-11-24-14-17/h1-2,5-7,9,11,14,16,20H,3-4,8,10,12-13,15H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADWRRBOVYVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CN(C4=CC=CC=C43)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917807.png)
![N'-[(4-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917827.png)
![1-(4-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3917832.png)

![N'-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B3917850.png)

![1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917875.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-thienyl)ethyl]benzamide](/img/structure/B3917888.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917892.png)
![2-(1-methyl-1H-pyrazol-4-yl)-4-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]quinoline](/img/structure/B3917899.png)


![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3917925.png)
![N~1~-(sec-butyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917929.png)